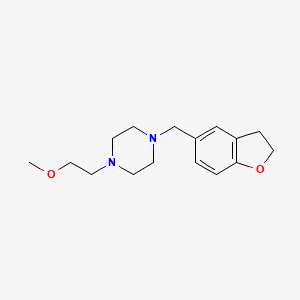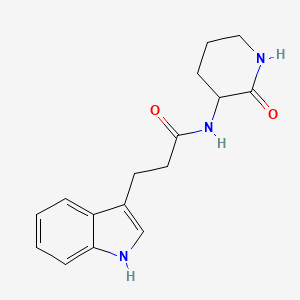
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4. In inflammation research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, it has been found to activate the Nrf2-ARE signaling pathway and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-(1-methylpyrazol-4-yl)acetonitrile with 2-bromo-1-(2,3-dihydroindol-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioamide to give the final compound.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19-9-13(8-17-19)16-18-14(11-21-16)10-20-7-6-12-4-2-3-5-15(12)20/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJCDDDHKEAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)


![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)